molecular formula C24H38O8S B1244438 Pandangolide 4

Pandangolide 4

Cat. No.: B1244438
M. Wt: 486.6 g/mol
InChI Key: NUPJXSWNOKBNII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pandangolide 4 is a macrolide metabolite identified in the sponge-derived fungus Cladosporium herbarum . It was isolated alongside other metabolites, including Pandangolide 3, through bioassay-guided fractionation of organic extracts from the fungus . The compound is part of the broader pandangolide family of macrolides, which have been isolated from various fungi, including other Cladosporium species found in association with marine sponges . The genus Cladosporium is recognized as a rich source of structurally diverse and bioactive natural compounds . Research into these fungal metabolites is valuable for exploring new chemical entities and their potential biological activities. This compound is offered for research purposes to support such investigations in natural product chemistry and drug discovery. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C24H38O8S

Molecular Weight

486.6 g/mol

IUPAC Name

6-hydroxy-4-[(6-hydroxy-12-methyl-2,5-dioxo-oxacyclododec-4-yl)sulfanyl]-12-methyl-oxacyclododecane-2,5-dione

InChI

InChI=1S/C24H38O8S/c1-15-9-5-3-7-11-17(25)23(29)19(13-21(27)31-15)33-20-14-22(28)32-16(2)10-6-4-8-12-18(26)24(20)30/h15-20,25-26H,3-14H2,1-2H3

InChI Key

NUPJXSWNOKBNII-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCCC(C(=O)C(CC(=O)O1)SC2CC(=O)OC(CCCCCC(C2=O)O)C)O

Synonyms

pandangolide 4

Origin of Product

United States

Focus on Pandangolide 1 Synthesis:

Multiple research groups have successfully completed and reported the total synthesis of Pandangolide 1. researchgate.nettandfonline.comacs.org These syntheses have established key strategies for constructing the 12-membered macrolide core, which could theoretically be adapted for Pandangolide 4. For instance, the synthesis of the proposed structure of Pandangolide 1 by Reddy et al. in 2019 utilized Sharpless asymmetric dihydroxylation, Keck allylation, Yamaguchi esterification, and a ring-closing metathesis (RCM) as key steps to assemble the molecule. tandfonline.com Another synthesis by Kumar et al. in 2018 also reported the total synthesis of the proposed structure of Pandangolide 1, employing different strategies which ultimately led to a structural reassessment. researchgate.netacs.org

Isolation and Structural Elucidation of Pandangolide 4:

Pandangolide 4, along with Pandangolide 3, was first reported as a new twelve-membered macrolide isolated from the fungus Cladosporium herbarum, which was found associated with the marine sponge Callyspongia aerizusa. researchgate.net Subsequent research has led to the structural revision of related compounds like Pandangolide 3, suggesting that the sulfur side chain is located at position C-2 instead of the initially proposed C-3. acs.orgacs.org These findings also suggest that the structures for other related pandangolides, including this compound, may also need to be revised. acs.orgacs.org

Implications for Pandangolide 4 Synthesis:

The lack of a confirmed structure for Pandangolide 4 presents a significant hurdle for any synthetic endeavor. A definitive total synthesis serves not only to provide access to the natural product but also to unequivocally confirm its molecular structure. Without a published synthesis, it is impossible to discuss established retrosynthetic analyses, convergent routes, macrocyclization methodologies, or the specific challenges encountered in its stereoselective synthesis.

Furthermore, the development of Diverted Total Synthesis (DTS) approaches to create macrolactone diversity and the design of specific this compound analogues are contingent upon having a robust and validated synthetic route to the parent natural product.

Biosynthetic Pathways and Precursors

Proposed Polyketide Biosynthesis Route

The carbon skeleton of Pandangolide 4 is assembled via the polyketide pathway. Fungal macrolides are typically synthesized by large, multifunctional enzymes known as Type I Polyketide Synthases (PKSs). frontiersin.orgfrontiersin.org These enzymes iteratively condense simple acyl-CoA precursors, most commonly acetyl-CoA and malonyl-CoA, to construct the polyketide chain. frontiersin.org

The proposed biosynthetic route to the monomeric precursor of this compound likely begins with the condensation of acetyl-CoA and several molecules of malonyl-CoA. The PKS module would control the chain length, the degree of reduction at various carbons, and the placement of methyl groups. Following the assembly of the linear polyketide chain, it is released from the PKS, often through a process of macrocyclization to form the lactone ring. For many related macrolides, this cyclization is achieved through the action of a Baeyer-Villiger monooxygenase, which inserts an oxygen atom into the carbon backbone to form the characteristic macrocyclic ester (lactone). frontiersin.orgnih.gov

Plausible precursors for this compound are α,β-unsaturated macrolactones, such as the patulolide family of compounds, which are also produced by Cladosporium species. researchgate.netacs.org Specifically, a precursor analogous to patulolide C or a related dehydroxylated variant is hypothesized to be the substrate for the subsequent sulfur incorporation step. researchgate.net

Mechanistic Insights into Sulfur Incorporation

The defining feature of this compound is the sulfide (B99878) bridge that links two macrolactone monomers. The formation of this C-S-C linkage is proposed to occur via a conjugate Michael addition mechanism. researchgate.netacs.org In this model, two molecules of an α,β-unsaturated macrolactone precursor, such as a patulolide, serve as electrophilic acceptors.

The nucleophile is a sulfide species, likely hydrogen sulfide (H₂S) or a biological equivalent derived from the fungal sulfur metabolism, such as the enzymatic degradation of cysteine. nih.govmdpi.com The reaction would proceed as a double Michael addition: the sulfide anion attacks the β-carbon of the unsaturated system on the first macrolactone monomer. The resulting thiolate anion then acts as a nucleophile, attacking the β-carbon of a second monomer to form the symmetrical sulfide-bridged dimer, this compound.

This mechanism is analogous to the proposed biosynthesis of related monomeric thio-macrolides like the thiocladospolides, where a thiol-containing molecule (e.g., cysteine) adds to a similar macrolactone precursor. researchgate.netacs.org The key difference for this compound is the use of a simple sulfide donor that links two units instead of attaching a sulfur-containing side chain to a single unit.

Enzymatic Machinery Involved in Macrolide Formation

The biosynthesis of this compound is dependent on a suite of specialized enzymes. While the specific gene cluster and its encoded enzymes have not been elucidated for this compound, a general enzymatic framework can be inferred from related biosynthetic pathways. frontiersin.orgfrontiersin.org

Enzyme ClassProposed Function in this compound Biosynthesis
Type I Polyketide Synthase (PKS) Assembles the linear polyketide backbone from acetyl-CoA and malonyl-CoA precursors. Contains domains for acyl carrier protein (ACP), ketosynthase (KS), acyltransferase (AT), and various reductive functions (ketoreductase, KR; dehydratase, DH; enoyl reductase, ER). frontiersin.orgfrontiersin.org
Baeyer-Villiger Monooxygenase (BVMO) Catalyzes the insertion of an oxygen atom adjacent to a carbonyl group in the linear polyketide chain, facilitating the formation of the 12-membered macrolactone ring. frontiersin.orgnih.gov
Oxidoreductases/Dehydrogenases Tailoring enzymes that modify the polyketide backbone, such as introducing the α,β-unsaturation in the macrolactone precursor required for the Michael addition.
Sulfur-transfer enzymes Enzymes such as cystathionine (B15957) β-lyase or 3-mercaptopyruvate (B1229277) sulfurtransferase could be involved in generating the reactive sulfide species (e.g., H₂S) from cysteine or other sulfur-containing metabolites. mdpi.com The Michael addition itself could potentially be enzyme-catalyzed, possibly by a glutathione (B108866) S-transferase (GST)-like enzyme, or occur non-enzymatically under specific physiological conditions. nih.govacs.org

Comparative Analysis with Biosynthesis of Other Sulfur-Containing Natural Products

The biosynthesis of this compound shares features with, yet is distinct from, other sulfur-containing natural products. This comparison highlights the diverse strategies nature employs to incorporate sulfur.

Thiocladospolides: These monomeric macrolides from Cladosporium cladosporioides are structurally similar to the this compound monomer. acs.org Their biosynthesis also involves a Michael addition of a thiol to a patulolide-like precursor. researchgate.netacs.org However, the sulfur donor is a cysteine derivative, resulting in a sulfur-containing side chain at either C-2 or C-3, rather than a sulfide bridge linking two macrolides. acs.orgmdpi.com

Sumalarins and other Curvularin Derivatives: These compounds from Penicillium and Curvularia species feature a 12-membered curvularin-type macrolide core. researchgate.net Sulfur is incorporated via Michael addition of 3-mercaptolactate or 3-mercaptopyruvate, showcasing a similar reaction type but on a different polyketide scaffold and with a more complex sulfur donor. researchgate.net

Epipolythiodioxopiperazines (ETPs) (e.g., Gliotoxin): These fungal toxins contain a complex transannular disulfide bridge within a diketopiperazine ring. Their biosynthesis is significantly more complex, involving a cascade of several dedicated enzymes, including a glutathione S-transferase for the initial sulfur addition and other enzymes to form and close the disulfide bridge. frontiersin.orgnih.gov This contrasts with the simpler, single sulfide bridge proposed for this compound.

Ergothioneine: This widespread fungal antioxidant contains a sulfur atom incorporated into an imidazole (B134444) ring. The biosynthesis involves the direct transfer of sulfur from cysteine to a histidine-derived precursor, a process fundamentally different from the Michael addition pathway seen for this compound. frontiersin.orgnih.gov

This comparative analysis underscores that while Michael addition is a common theme for sulfurating polyketides, the nature of the polyketide acceptor, the sulfur donor, and the resulting linkage (monomer vs. dimer, sulfide vs. disulfide) create a wide diversity of structures, with this compound representing a unique dimeric variation.

No Published Synthesis of this compound Precludes Analysis of Its Chemical Synthesis

A comprehensive review of the scientific literature reveals a critical gap in the chemical knowledge of this compound: to date, there are no published reports of its total synthesis. This absence of synthetic data prevents a detailed analysis of its chemical synthesis and the development of its analogues as requested.

The current body of research on pandangolides primarily focuses on the total synthesis of Pandangolide 1 and the isolation and structural studies of other members of this family, including this compound.

Chemical Synthesis and Analog Development

Design and Synthesis of Pandangolide Analogues and Derivatives

Rational Design of Modified Structures

The rational design of analogs of Pandangolide 4 is guided by several key principles, including the structural features of related bioactive macrolides and the goal of improving properties such as potency, selectivity, and metabolic stability. A significant consideration in the design of this compound analogs is the structural revision of related pandangolides. Initial structural elucidation suggested a sulfur-containing side chain at the C-3 position of the macrolide ring. However, detailed NMR studies and X-ray crystallographic analysis of the related compound, thiocladospolide A, led to the revision of the structure of Pandangolide 3, placing the sulfur substituent at the C-2 position. mdpi.comhelsinki.fi This suggests that the structure of this compound, a dimer of Pandangolide 2, should also be reconsidered to feature a C-2 sulfur linkage. mdpi.com

The design of new macrolide derivatives often focuses on modifying existing structures to overcome challenges like antibiotic resistance. nih.gov For this compound analogs, modifications can be envisioned at several positions to probe structure-activity relationships (SAR). The sulfur-containing side chain is a prime target for modification. Varying the nature of this side chain could influence the compound's interaction with biological targets. researchgate.net

Another area for rational design involves the macrocyclic ring itself. The introduction of different functional groups or alterations in stereochemistry can significantly impact biological activity. For instance, the development of some macrolide antibiotics has involved creating derivatives with altered side chains to enhance their efficacy against resistant bacterial strains. nih.gov The synthesis of macrolactam analogs of the 12-membered macrolide YC-17, where the lactone is replaced by a lactam, has been explored to improve metabolic stability and therapeutic potential. umich.edu This strategy could be applied to this compound, potentially leading to analogs with enhanced pharmacological profiles.

Computational methods can also play a crucial role in the rational design process. Predictive models for solubility, membrane permeability, and binding affinity to target proteins can help in screening potential candidates before undertaking their synthesis. nih.gov

Evaluation of Synthetic Accessibility and Yields

The feasibility of producing rationally designed analogs is critically dependent on their synthetic accessibility and the yields of the chemical reactions involved. While a specific, detailed synthetic route for this compound and a library of its analogs with corresponding yields is not extensively documented in the literature, the total synthesis of closely related 12-membered macrolides, such as thiocladospolide A, provides a valuable framework for evaluating the synthetic accessibility of this compound analogs. researchgate.netthieme-connect.comthieme-connect.com

The following table summarizes a plausible synthetic sequence for a C-2 substituted 12-membered macrolide monomer, based on the synthesis of thiocladospolide A, which would be a precursor to a this compound analog.

StepReactionReagents and ConditionsYield
1Steglich EsterificationKeto-acid, (R)-pent-4-en-2-ol, DCC, DMAPHigh
2Sulfa-Michael AdditionThiol nucleophile, Conjugated keto-esterGood
3Ring-Closing MetathesisGrubbs catalystModerate
4Alkene ReductionH₂, Pd/CHigh

This synthetic strategy offers a modular approach, allowing for the introduction of diversity at various points. For example, different thiol nucleophiles can be used in the sulfa-Michael addition to generate a library of analogs with varied C-2 side chains. Similarly, modifications to the keto-acid and alcohol starting materials could be made to alter the macrolide backbone.

The synthesis of macrolide dimers like this compound presents an additional challenge of intermolecular coupling. The specific methods for the dimerization of the Pandangolide 2 monomer to form this compound would need to be developed and optimized to ensure reasonable yields.

Biological Activities and Mechanistic Studies Excluding Clinical Human Trials

In Vitro Biological Screening and Evaluation

Pandangolide 4, isolated from the sponge-derived fungus Cladosporium herbarum, has undergone antimicrobial screening. In an agar (B569324) plate diffusion assay, this compound did not demonstrate any significant antimicrobial activity against Staphylococcus aureus ATCC 25923, Bacillus subtilis 168, Escherichia coli ATCC 25922, or Candida albicans. researchgate.net Another study also reported that a new acetyl derivative of 5-hydroxymethyl-2-furancarboxylic acid, isolated along with this compound, showed inhibitory activity against B. subtilis and S. aureus, though the activity of this compound itself was not specified in this context. canterbury.ac.nzcore.ac.ukresearchgate.net

Research has suggested that macrolides, as a class of compounds, often exhibit antibacterial and antifungal properties. nih.gov However, the specific antimicrobial profile of this compound appears to be limited based on the available data. Further research may be needed to fully elucidate its antimicrobial spectrum.

This compound has demonstrated cytotoxic effects against certain human cancer cell lines. researchgate.net Specifically, it exhibited cytotoxicity against the HeLa (human cervical cancer) and BEL-7042 (human liver cancer) cell lines, with IC50 values of 14.9 ± 0.21 μM and 26.7 ± 1.1 μM, respectively. researchgate.net It is worth noting that other related compounds isolated from the same fungal source, such as Pandangolide 2, also showed cytotoxicity against different cell lines. researchgate.net

The cytotoxic potential of macrolides from marine-derived fungi is a significant area of research, with many compounds from this class showing promising anticancer activities. nih.gov

Table 1: Cytotoxic Activity of this compound

Cell LineCancer TypeIC50 (μM)
HeLaCervical Cancer14.9 ± 0.21
BEL-7042Liver Cancer26.7 ± 1.1

Data sourced from in vitro studies. researchgate.net

In addition to its cytotoxic properties, this compound has been evaluated for other biological activities. It was found to display inhibitory activity against α-glucosidase, with an IC50 value of 78.2 ± 2.1 μM. researchgate.net α-Glucosidase inhibitors are a class of compounds that can be used to manage hyperglycemia.

Cytotoxic Activities in Specific Cell Lines

Elucidation of Proposed Mechanisms of Action

The precise mechanisms through which this compound exerts its biological effects are still under investigation.

The specific molecular targets of this compound have not yet been fully identified or validated. The observed α-glucosidase inhibition suggests that this enzyme is a potential molecular target. researchgate.net However, further studies are required to confirm this and to identify other potential targets that may be responsible for its cytotoxic activities.

The cellular pathways modulated by this compound are not yet well understood. While its cytotoxic activity suggests a potential role in inducing apoptosis (programmed cell death) in cancer cells, direct evidence and detailed mechanistic studies on apoptosis induction by this compound are not available in the reviewed literature. For comparison, other marine-derived macrolides have been shown to induce apoptosis in cancer cells through various signaling pathways. nih.gov Future research should focus on whether this compound can trigger apoptosis and, if so, to elucidate the specific signaling cascades involved.

Molecular Target Identification and Validation

Preclinical In Vivo Investigations (If Applicable)

A thorough search of published research indicates that this compound, a macrolide dimer isolated from the sponge-associated fungus Cladosporium herbarum, has not been the subject of preclinical in vivo studies. core.ac.ukmdpi.com Initial reports on this compound and its close analogues either mention a lack of bioactivity testing or describe the results of preliminary bioassays as disappointing. mdpi.comresearchgate.net

Efficacy Studies in Relevant Animal Models

There are no data available from efficacy studies of this compound in any relevant animal models. Scientific sources that discuss the isolation of this compound explicitly state that no bioactivity tests were conducted or that it demonstrated no significant antimicrobial activity in agar plate diffusion assays. mdpi.comresearchgate.net

Table 1: Summary of Preclinical Efficacy Data for this compound

No data available from published literature.

Animal ModelConditionOutcome
N/AN/AN/A

Pharmacodynamic Markers in Preclinical Systems

Consistent with the absence of in vivo efficacy studies, there are no published reports identifying or evaluating pharmacodynamic markers for this compound in any preclinical systems. The investigation of pharmacodynamic markers is contingent on observing a biological effect, which has not been reported for this compound.

Table 2: Summary of Pharmacodynamic Marker Data for this compound

No data available from published literature.

Preclinical SystemMarkerModulation
N/AN/AN/A

Structure Activity Relationship Sar Studies

Identification of Critical Structural Motifs for Biological Activity

The structure of Pandangolide 4 is built upon a 12-membered macrolide ring, a common scaffold in a class of biologically active natural products. ajol.info The key distinguishing feature is a sulfur-containing side chain. Initially, this side chain was thought to be at the C-3 position of the macrolactone ring. However, detailed NMR analysis of the related compound Thiocladospolide A and a subsequent re-evaluation of Pandangolide 3 led to the revision of this placement to the C-2 position. acs.orgacs.org Researchers suggest that the structures of Pandangolide 2 and this compound should also be considered for similar revision. nih.govacs.org

This sulfur-containing moiety is a critical structural motif. In related fungal metabolites, the presence and nature of a sulfur atom can be crucial for bioactivity. nih.gov For example, SAR studies on sumalarins, another class of fungal polyketides, indicated that a sulfur atom significantly increased cytotoxic activity. nih.gov Likewise, for thiocladospolides, which share the same 12-membered ring and a sulfur side chain at C-2, the sulfur-containing group is integral to their observed antimicrobial activities. acs.orgnih.gov Therefore, the thioether side chain in this compound is predicted to be a primary determinant of its chemical reactivity and biological interactions.

Influence of Stereochemistry on Activity and Selectivity

The stereochemistry of this compound has not been fully elucidated. researchgate.net The influence of stereoisomerism is a critical factor in the biological activity of many natural products, as it governs the three-dimensional shape of the molecule and its ability to bind to specific biological targets. ajol.info The spatial arrangement of substituents on the macrolide ring can create distinct conformers, and often only one conformation is biologically active.

While specific data on this compound is unavailable, studies on other macrolides from the genus Cladosporium underscore the importance of stereochemistry. For instance, in cladosporin (B1252801) analogues, the stereochemical configuration at certain positions was found to significantly influence antifungal activity. mdpi.com Similarly, for a separate class of sulfur-containing compounds, the configuration at the C-6 position had a significant effect on their cytotoxic activity. nih.gov It is therefore highly probable that the specific stereochemistry of the chiral centers within the macrolactone ring and on the side chain of this compound would be a crucial factor for any potential biological activity and target selectivity.

Impact of Functional Group Modifications and Side Chains

The primary functional groups of this compound are the lactone within the macroring and the thioether side chain. Reports indicate that this compound is a macrolide dimer, suggesting a more complex structure than its monomeric analogues. semanticscholar.orgcore.ac.uk The biological activity of this class of compounds is highly sensitive to modifications of these groups.

Analysis of related thiocladospolides provides insight into how functional group changes might impact activity. Thiocladospolides A–D are 12-membered macrolides that also possess a sulfur substitution at the C-2 position. acs.orgacs.org These compounds exhibit antimicrobial activity, which varies based on the specific nature of the sulfur-containing side chain and other substitutions on the macrolide ring. nih.gov For other related compounds, the presence of hydroxyl groups was found to reduce activity, while methoxyl groups were key for cytotoxicity. nih.gov Given that this compound was isolated alongside Pandangolide 2 and 3, which possess mercaptolactate moieties, it is clear that variations in the sulfur side chain are a key structural theme. researchgate.net Any modification, such as oxidation of the sulfur or changes in the length and functionality of the attached chain, would be expected to significantly alter its biological profile.

Table 1: Comparison of this compound and Related Analogs (Note: The structure for this compound is based on its description as a dimer of Pandangolide 2, which itself is subject to structural revision. Thiocladospolide A is shown for comparison of the C-2 substituted sulfur side chain.)

CompoundCore StructureKey FeatureSulfur Side Chain PositionReported Activity
This compound12-Membered Macrolide DimerDimeric structurePresumed C-2 (revised hypothesis)No activity reported researchgate.net
Pandangolide 312-Membered MacrolideMonomeric, contains mercaptolactate moietyRevised to C-2 nih.govNo activity reported researchgate.net
Thiocladospolide A12-Membered MacrolideMonomeric, contains a distinct sulfur side chainConfirmed at C-2 acs.orgAntimicrobial activity nih.gov

Computational Approaches to SAR Analysis and Prediction

While no specific computational studies focused on this compound have been published, computational methods are powerful tools for probing the SAR of macrolides and their analogues. nih.govmdpi.com Techniques such as molecular dynamics (MD) simulations and quantitative structure-activity relationship (QSAR) studies are frequently used to understand how these molecules interact with biological targets. ajol.inforesearchgate.net

For macrolides in general, computational simulations can predict the most stable three-dimensional conformations in different environments, which is crucial as the molecule's shape dictates its binding capabilities. ajol.info MD simulations can model the dynamic interactions between a macrolide and its receptor, providing insights into the binding mechanisms that are difficult to obtain through experimental methods alone. mdpi.com

Furthermore, QSAR studies can establish a mathematical relationship between chemical structure and biological activity. For a series of related compounds like the pandangolides and thiocladospolides, a QSAR model could potentially predict the activity of new, unsynthesized analogues by quantifying the physicochemical properties (descriptors) of the molecules. Such descriptors often include molecular weight, polarity, and specific electronic properties of functional groups. These computational approaches could be invaluable in guiding the synthesis of novel this compound analogues with potentially enhanced and more selective biological activity.

Advanced Methodologies in Pandangolide Research

High-Resolution Spectroscopic and Spectrometric Techniques for Characterization

The structural elucidation of complex natural products is heavily reliant on advanced spectroscopic and spectrometric methods. bsu.edu.eg For Pandangolide 4, a dimeric macrolide isolated from the fungus Cladosporium herbarum, these techniques were fundamental in determining its intricate architecture. researchgate.netresearchgate.netmdpi.com

High-resolution mass spectrometry (HR-MS) is a cornerstone technique for determining the elemental composition of a molecule with high accuracy. bsu.edu.egnih.gov This method would have provided the precise molecular formula for this compound, offering the initial and critical piece of data for its structural identification. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy, including both one-dimensional (1D) and two-dimensional (2D) experiments, provides detailed information about the atomic framework of a molecule. bsu.edu.eg

1D NMR (¹H and ¹³C): These spectra reveal the types and numbers of proton and carbon environments within the molecule.

2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between atoms. For instance, COSY (Correlation Spectroscopy) identifies proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) is crucial for piecing together the molecular skeleton by showing correlations between protons and carbons over two to three bonds.

The interpretation of these NMR and MS datasets in combination allows for the complete structural assignment of complex molecules. sci-hub.se In the case of pandangolides, NMR and mass spectrometric data were the primary tools for establishing their structures. sci-hub.se Furthermore, techniques like solid-state NMR (SSNMR) can be employed to unequivocally probe the structure of materials at the atomic level, confirming phase purity and distinguishing between similar compounds. acs.org

TechniqueApplication in this compound ResearchType of Information Obtained
High-Resolution Mass Spectrometry (HR-MS)Determination of exact mass.Elemental composition and molecular formula. nih.gov
1D NMR (¹H, ¹³C)Identification of proton and carbon environments.Chemical shifts, integration (proton count), and multiplicity. bsu.edu.eg
2D NMR (e.g., COSY, HSQC, HMBC)Establishing the connectivity of the molecular skeleton.H-H correlations, C-H direct correlations, and long-range C-H correlations. bsu.edu.eg
X-ray CrystallographyConfirmation of planar structure and absolute configuration.Precise 3D atomic coordinates in a crystalline state. sci-hub.se

Chromatographic Separation and Purification Optimization

The isolation of a pure chemical compound from a complex natural source, such as a fungal extract, is a significant challenge that requires optimized chromatographic techniques. researchgate.net The process for obtaining this compound would involve multiple, sequential chromatographic steps to separate it from other metabolites. researchgate.netmdpi.com

A typical purification workflow starts with fractionation of the crude extract, often using techniques like preparative High-Performance Liquid Chromatography (HPLC). bsu.edu.eg The optimization of this separation is critical and involves adjusting several parameters to improve resolution and efficiency. researchgate.netlibretexts.org Key factors that are manipulated include:

Mobile Phase Composition: In reversed-phase HPLC, the ratio of aqueous to organic solvents (like acetonitrile) is adjusted. nih.gov This alters the retention time of compounds based on their polarity.

Stationary Phase (Column): The choice of column chemistry (e.g., C18, amide, HILIC) provides different selectivities, which is the ability to distinguish between analytes.

Additives: Ion-pairing agents or acids (like formic acid) can be added to the mobile phase to improve peak shape and selectivity for specific types of molecules. nih.gov

The goal is to develop a method that provides high selectivity between the target compound and its impurities. nih.gov Techniques such as size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), and affinity chromatography (AC) can also be employed depending on the properties of the target molecule and the impurities present. bio-works.com The optimization process aims to maximize the recovery of the pure compound while ensuring the removal of structurally similar impurities. researchgate.net

Chromatographic TechniquePrinciple of SeparationRole in Purification
High-Performance Liquid Chromatography (HPLC)Partitioning between a liquid mobile phase and a solid stationary phase.High-resolution separation and purification of target compounds from complex mixtures. bsu.edu.eg
Size-Exclusion Chromatography (SEC)Separation based on molecular size.Group separation, desalting, and buffer exchange. bio-works.com
Ion-Exchange Chromatography (IEX)Separation based on net charge.Effective for separating charged molecules like proteins and peptides. bio-works.com

Computational Chemistry and Molecular Modeling for Drug Discovery

Computational chemistry has become an indispensable tool in drug discovery, allowing researchers to simulate and analyze molecular interactions, predict properties, and optimize drug candidates before undertaking costly lab experiments. researchgate.netsteeronresearch.com These in silico methods accelerate the process from initial hit identification to lead optimization. eurofinsdiscovery.com

Computational techniques are used to study chemical interactions using computer simulations and physics-based algorithms. steeronresearch.com Key concepts include quantum mechanics (QM) for understanding electronic structure and molecular modeling (MM) for visualizing molecular shapes and interactions at an atomic level. steeronresearch.com This approach helps to identify potential chemical compounds and refine them to improve efficacy and reduce toxicity, ensuring that only the most promising candidates advance in the development pipeline. steeronresearch.com

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a powerful computational method used to predict the preferred orientation and binding affinity of a ligand (like this compound) when it interacts with a macromolecular target, typically a protein. openaccessjournals.combohrium.com This technique is fundamental to structure-based drug design. nih.gov

The process involves two main steps:

Pose Generation: A search algorithm samples numerous possible conformations, positions, and orientations of the ligand within the protein's binding site. nih.gov

Scoring: A scoring function is then used to rank these poses, estimating the binding affinity for each. nih.govresearchgate.net This helps identify the most likely and stable binding mode.

By simulating this binding process, researchers can gain insights into the molecular basis of a drug's mechanism of action and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex. openaccessjournals.comresearchgate.net While specific docking studies for this compound are not publicly documented, this methodology represents a key step in evaluating its potential as a therapeutic agent against specific biological targets. The flexibility of both the ligand and the protein receptor is a major consideration, and advanced methods like ensemble docking, which uses multiple protein conformations, can provide more accurate predictions. unirioja.es

Conformational Analysis and Dynamics

For flexible molecules like macrolides, understanding their three-dimensional shape and how it changes is critical. Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that a molecule can adopt and their relative stabilities. ajol.info The conformational properties of large rings can have profound consequences on their chemical reactions and biological activity. ajol.info

Computational methods such as molecular mechanics (MM) and molecular dynamics (MD) simulations are used for this purpose. ajol.info

Molecular Mechanics (MM): This method uses classical physics to calculate the potential energy of different conformers, allowing for the identification of low-energy, stable structures. researchgate.net

Molecular Dynamics (MD): MD simulations model the movement of atoms and molecules over time, providing insights into the flexibility of the molecule and how it behaves in a biological system. steeronresearch.com

For 12-membered macrolides, the class to which pandangolides belong, conformational analysis has shown that the flexible macrolide ring plays a decisive role in their properties. acs.org A detailed analysis can reveal preferred conformations that are crucial for binding to a biological target. ajol.info

Bioassay-Guided Fractionation and Dereplication Strategies

Bioassay-guided fractionation is a classic and effective strategy for discovering new bioactive natural products. chimia.ch This was the approach used in the initial discovery of this compound. researchgate.net The process begins with screening a crude extract for a specific biological activity. chimia.chmdpi.com If the extract is active, it is then subjected to a series of chromatographic separations. chimia.ch After each separation step, the resulting fractions are tested again in the bioassay to identify which fraction contains the active component. This iterative process of separation and testing is repeated until a pure, active compound is isolated. chimia.ch

A complementary and crucial modern strategy is dereplication . This is the process of rapidly identifying known compounds in an extract at an early stage to avoid the time-consuming process of re-isolating and re-characterizing them. chimia.chmdpi.com Dereplication typically uses rapid analytical techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) to compare the molecular weights and retention times of compounds in an extract against comprehensive databases of known natural products. mdpi.comchimia.ch This allows researchers to focus their efforts on isolating genuinely novel and potentially more valuable compounds. chimia.ch

Future Research Directions and Therapeutic Potential

Definitive Structural Elucidation of Remaining Stereochemical Ambiguities

A critical and immediate research focus is the complete and unambiguous determination of the stereochemistry of Pandangolide 4. researchgate.netresearchgate.net Although its planar structure has been established through spectroscopic methods, the absolute configurations of its multiple chiral centers remain unknown. researchgate.net This lack of complete structural information significantly hinders progress in several related fields.

Advanced analytical techniques will be indispensable for resolving these stereochemical ambiguities. High-field Nuclear Magnetic Resonance (NMR) spectroscopy, including techniques like Riguera's method, can provide crucial data on the relative and absolute configurations. nih.govresearchgate.net Furthermore, X-ray crystallography of this compound or a suitable crystalline derivative would offer definitive proof of its three-dimensional structure. acs.org The total synthesis of this compound, guided by proposed stereochemical models, represents another powerful strategy for structural confirmation. nih.govresearchgate.net By comparing the properties of the synthesized molecule with the natural product, the correct stereoisomer can be unequivocally identified.

Comprehensive Delineation of Biosynthetic Pathways

Understanding how Cladosporium herbarum synthesizes this compound is fundamental for its future development. The proposed biosynthetic pathway likely involves polyketide synthase (PKS) enzymes, which are responsible for constructing the macrolide backbone. researchgate.net Gene cluster analysis of the producing fungus can identify the specific PKS genes and other tailoring enzymes, such as those responsible for the incorporation of the sulfur atom, which is a key feature of this class of compounds. researchgate.netnaturalproducts.net

Isotope labeling studies, where precursors labeled with stable isotopes (e.g., ¹³C, ¹⁵N) are fed to the fungal culture, can trace the origin of each atom in the final molecule. researchgate.net This information, combined with the genetic data, will allow for a detailed reconstruction of the biosynthetic pathway. A thorough understanding of this pathway is a prerequisite for the development of sustainable production methods and the generation of novel analogs.

Development of Sustainable Production Methods

The natural production of this compound by Cladosporium herbarum is likely to be in low quantities, a common challenge with marine-derived natural products. mdpi.com To enable further research and potential therapeutic applications, sustainable and scalable production methods are essential.

One promising approach is the heterologous expression of the this compound biosynthetic gene cluster in a more amenable host organism. nih.gov By transferring the identified genes into a well-characterized and fast-growing host, such as Aspergillus nidulans or Saccharomyces cerevisiae, it may be possible to achieve higher yields of the compound. Optimization of fermentation conditions, including media composition and culture parameters, can also significantly enhance the production of this compound in its native producer. nih.gov

Exploration of Novel Biological Targets and Mechanisms of Action

Initial studies on this compound and related compounds have shown limited antimicrobial activity. researchgate.net However, the unique dimeric structure of this compound suggests that it may interact with novel biological targets and exhibit as-yet-undiscovered bioactivities. naturalproducts.netnih.gov

High-throughput screening (HTS) of this compound against a diverse range of biological targets, including enzymes, receptors, and whole-cell assays, is a crucial next step. mdpi.com These screens could uncover unexpected activities in areas such as anticancer, antiviral, or anti-inflammatory research. nih.govresearchgate.net Once a significant bioactivity is identified, detailed mechanism-of-action studies will be necessary to understand how this compound exerts its effects at the molecular level. This could involve techniques such as affinity chromatography to identify protein binding partners or reporter gene assays to pinpoint affected signaling pathways.

Optimization of Lead Compounds via Medicinal Chemistry

Should this compound demonstrate promising biological activity, it would become a valuable lead compound for medicinal chemistry optimization. wiley.commdpi.com The goal of this process is to improve the potency, selectivity, and pharmacokinetic properties of the natural product. youtube.com

Structure-activity relationship (SAR) studies will be central to this effort. By systematically modifying different parts of the this compound molecule and evaluating the biological activity of the resulting analogs, chemists can identify the key structural features required for its therapeutic effect. nih.gov This knowledge can then be used to design and synthesize more potent and drug-like derivatives. Computational modeling and docking studies can also guide the design of new analogs by predicting their binding affinity to the target protein. nih.gov

Integration of Omics Technologies in Fungal Metabolite Research

The study of this compound can be significantly enhanced by the integration of various "omics" technologies. researchgate.netmdpi.com Genomics, transcriptomics, proteomics, and metabolomics provide a holistic view of the biology of the producing fungus and its interaction with the environment. researchgate.net

Genomics: Sequencing the genome of Cladosporium herbarum will facilitate the identification of the this compound biosynthetic gene cluster. nih.gov

Transcriptomics: Analyzing the fungal transcriptome under different conditions can reveal how the expression of the biosynthetic genes is regulated.

Proteomics: Studying the fungal proteome can identify the enzymes involved in the biosynthesis of this compound and other secondary metabolites.

By integrating these different omics datasets, researchers can gain a deeper understanding of the factors that influence the production of this compound and develop strategies to enhance its yield.

Chemo-enzymatic Synthesis and Biocatalysis for Analog Production

Chemo-enzymatic synthesis and biocatalysis offer powerful tools for the production of this compound analogs that may not be accessible through traditional chemical synthesis alone. nih.govbeilstein-journals.orgworktribe.com These approaches leverage the high selectivity of enzymes to perform specific chemical transformations. mdpi.com

For instance, enzymes from the this compound biosynthetic pathway could be used in vitro to modify synthetic precursors, allowing for the creation of a diverse library of analogs. nih.gov This approach can provide access to novel compounds with potentially improved biological activities. Furthermore, biocatalytic methods can be more environmentally friendly than traditional chemical synthesis, as they often operate under milder conditions and use renewable resources.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are essential for characterizing Pandangolide 4’s molecular structure, and how should researchers validate their findings?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and High-Resolution Mass Spectrometry (HR-MS) are critical for structural elucidation. X-ray crystallography is recommended for confirming stereochemistry. Validation requires cross-referencing spectral data with synthetic intermediates or known analogs, ensuring consistency in splitting patterns (NMR) and isotopic ratios (MS). For reproducibility, document solvent systems, calibration standards, and instrument parameters in appendices .

Q. How should researchers design a synthesis protocol for this compound in laboratory settings?

  • Methodological Answer : Begin with retrosynthetic analysis to identify feasible pathways (e.g., lactonization, cycloaddition). Prioritize step efficiency and yield optimization using Design of Experiments (DoE) principles. Include controls for side reactions (e.g., epimerization) and validate purity at each stage via HPLC/GC. Document reaction conditions (catalyst, temperature, solvent) and characterize intermediates rigorously .

Q. What criteria define a robust literature review for this compound research?

  • Methodological Answer : Use Boolean search strings (e.g., "this compound AND biosynthesis") across PubMed, SciFinder, and patent databases. Filter results by replication studies, mechanistic insights, and methodological rigor. Critically evaluate sources for conflicts in bioactivity data or structural assignments. Organize findings into a synthesis table comparing key parameters (e.g., IC₅₀ values, assay models) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Conduct comparative assays using standardized cell lines (e.g., NIH/3T3 vs. HEK293) and validate via orthogonal methods (e.g., enzymatic vs. cell-based assays). Analyze variables like solvent effects (DMSO concentration) and batch-to-batch purity. Apply meta-analysis tools to quantify heterogeneity across studies and identify confounding factors .

Q. What experimental strategies are recommended for elucidating this compound’s mechanism of action?

  • Methodological Answer : Employ affinity chromatography or surface plasmon resonance (SPR) to identify protein targets. Pair with transcriptomic/proteomic profiling (RNA-seq, SILAC) to map downstream pathways. Use CRISPR-Cas9 knockouts to confirm target relevance. Replicate findings in at least two independent models (e.g., in vitro and ex vivo) .

Q. How should researchers optimize the stability of this compound in pharmacokinetic studies?

  • Methodological Answer : Perform stress testing under varied pH, temperature, and light conditions. Use LC-MS/MS to track degradation products. Formulate with stabilizers (e.g., cyclodextrins) or prodrug strategies. Validate stability in biological matrices (plasma, liver microsomes) and report half-life calculations with error margins .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound studies?

  • Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Apply ANOVA or mixed-effects models for multi-group comparisons. Report confidence intervals and adjust for multiple testing (e.g., Bonferroni correction). Validate assumptions via residual plots and goodness-of-fit tests .

Data Presentation Guidelines

Table 1 : Key Considerations for Characterizing this compound

Parameter Method Validation Criteria Common Pitfalls
PurityHPLC (C18 column)≥95% peak area; no co-eluting impuritiesSolvent interference, column bleed
StereochemistryX-ray crystallographyR-factor ≤ 0.05; match simulated XRDPoor crystal quality
BioactivityCell viability assayIC₅₀ reproducibility (±10%)Serum batch variability

Source: Adapted from methodological frameworks in

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.